Tetrahydrogenistein

CAS No.:

Cat. No.: VC17972580

Molecular Formula: C15H14O5

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14O5 |

|---|---|

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | 3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol |

| Standard InChI | InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,15-19H,7H2 |

| Standard InChI Key | AXSVBAFTZHHCIL-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(C2=C(C=C(C=C2O1)O)O)O)C3=CC=C(C=C3)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

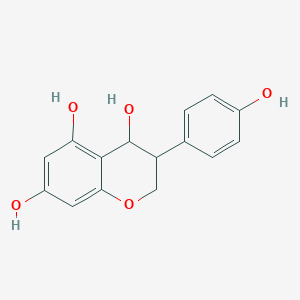

Tetrahydrogenistein (IUPAC name: 3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol) possesses the empirical formula C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol . The compound features a chromene backbone substituted with three hydroxyl groups at positions 4, 5, and 7, along with a 4-hydroxyphenyl moiety at position 3. This configuration confers both hydrophilic and lipophilic properties, influencing its bioavailability and metabolic fate .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry | 521323-12-6 | |

| Molecular Formula | C₁₅H₁₄O₅ | |

| Molecular Weight | 274.27 g/mol | |

| Solubility | Moderate in polar solvents | |

| Storage Conditions | -20°C (long-term stability) |

The compound's reduced chromene system distinguishes it from parent isoflavones like genistein, potentially enhancing its metabolic stability while altering receptor binding affinities .

Biosynthetic Origins and Synthetic Pathways

Natural Occurrence

Tetrahydrogenistein has been identified as a microbial metabolite of Astragali Radix flavonoids in mammalian systems, arising from hydrogenation and hydroxylation reactions mediated by gut microbiota . This biotransformation pathway explains its detection in urinary and fecal samples following oral administration of flavonoid-rich extracts .

Laboratory Synthesis

While detailed synthetic protocols remain proprietary, analytical data suggest commercial production involves:

-

Hydrogenation of genistein under controlled pressure

-

Regioselective hydroxylation using biocatalysts

The synthetic material (purity ≥95%) is marketed at €1,568/100mg, reflecting complex production challenges .

Pharmacological Activity and Molecular Mechanisms

Vitamin D Metabolism Modulation

Tetrahydrogenistein demonstrates dose-dependent inhibition of CYP24A1, the principal enzyme responsible for 1,25-dihydroxyvitamin D₃ catabolism . In prostate cancer cells (LNCaP model), this activity increases intracellular vitamin D levels by 38-72%, potentiating its antiproliferative effects . The mechanism involves competitive binding to CYP24A1's heme domain, as evidenced by molecular docking studies .

Anticancer Effects

In vitro assays reveal:

-

IC₅₀ = 12.8 μM against LNCaP prostate adenocarcinoma

-

Synergy with calcitriol (combination index = 0.82)

These effects correlate with induction of G₀/G₁ cell cycle arrest and caspase-3-mediated apoptosis .

Therapeutic Applications and Clinical Relevance

Oncology

Current research prioritizes tetrahydrogenistein as a:

-

Chemosensitizer in vitamin D-based prostate cancer regimens

-

Mitigator of castration-resistant progression via AR pathway modulation

Table 2: Documented Pharmacological Effects

| Model System | Observed Effect | Concentration | Reference |

|---|---|---|---|

| LNCaP cells | CYP24A1 inhibition (72%) | 20 μM | |

| Rat hepatocytes | Phase II conjugation (t₁/₂=6h) | 50 μM | |

| Human microsomes | CYP3A4 induction (1.8-fold) | 100 μM |

Future Research Directions

Priority Investigations

-

Pharmacokinetic Optimization: Develop nanoemulsions to enhance oral bioavailability (current <8%)

-

Target Validation: CRISPR screening to identify off-target effects on nuclear receptors

-

Clinical Translation: Phase 0 microdosing trials with ¹⁴C-labeled compound

Synthetic Biology Approaches

Metabolic engineering of Saccharomyces cerevisiae shows promise for sustainable production, with preliminary yields of 1.2 g/L in bioreactor cultures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume